molecular formula C17H17ClN4O4S2 B11405692 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(propylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(propylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11405692
M. Wt: 440.9 g/mol
InChI Key: VBJSXRHAACJTKS-UHFFFAOYSA-N
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Description

5-CHLORO-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the ethoxy group at the 6th position. The pyrimidine ring is then synthesized and functionalized with a propane-1-sulfonyl group. Finally, the carboxamide group is introduced to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the benzothiazole ring.

    Reduction: Reduction reactions could target the sulfonyl group or the pyrimidine ring.

    Substitution: Various substitution reactions can occur, especially at the chloro and ethoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, benzothiazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar activities.

Medicine

Medicinally, compounds like this one are explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In industry, such compounds might be used in the development of new materials or as additives in various chemical processes.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE would depend on its specific biological target. Generally, benzothiazole derivatives interact with proteins or enzymes, altering their function. This interaction could involve binding to active sites or allosteric sites, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

    6-Ethoxy-1,3-benzothiazole derivatives: These compounds share the benzothiazole core and may have similar biological activities.

    Pyrimidine-4-carboxamide derivatives: These compounds are known for their diverse pharmacological properties.

Uniqueness

What sets 5-CHLORO-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C17H17ClN4O4S2

Molecular Weight

440.9 g/mol

IUPAC Name

5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-propylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C17H17ClN4O4S2/c1-3-7-28(24,25)17-19-9-11(18)14(21-17)15(23)22-16-20-12-6-5-10(26-4-2)8-13(12)27-16/h5-6,8-9H,3-4,7H2,1-2H3,(H,20,22,23)

InChI Key

VBJSXRHAACJTKS-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OCC)Cl

Origin of Product

United States

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